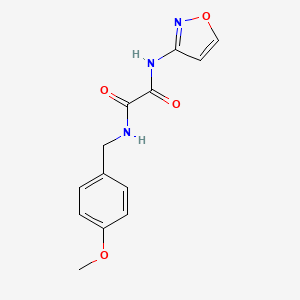

N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

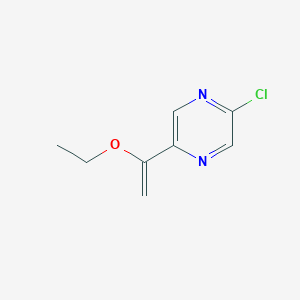

“N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide” is a compound that contains an isoxazole ring, which is a heteropentacycle . Isoxazole rings are found in several bioactive molecules with pharmaceutical and agrochemical properties .

Synthesis Analysis

The synthesis of compounds similar to “N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide” involves a well-known multicomponent reaction between β-ketoester, hydroxylamine, and aromatic aldehydes . This reaction leads to the formation of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones in mild conditions .Molecular Structure Analysis

The molecular structure of “N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide” includes an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen) . The compound also contains a methoxybenzyl group .Chemical Reactions Analysis

The chemical reactions involving “N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide” and similar compounds occur through organic photoredox catalysis . This type of catalysis uses light to initiate a redox reaction, which involves the transfer of electrons between molecules .Wissenschaftliche Forschungsanwendungen

Neuroprotection and Ion Exchange Inhibition

One notable application of compounds structurally similar to N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide is in the domain of neuroprotection. For instance, YM-244769, a compound with an isoxazole moiety, has been identified as a potent Na+/Ca2+ exchange (NCX) inhibitor, showcasing preferential inhibition towards NCX3. This characteristic suggests potential therapeutic applications in neuroprotection, particularly against hypoxia/reoxygenation-induced neuronal cell damage, as observed in SH-SY5Y neuronal cells. This highlights the compound's relevance in exploring treatments for neurological conditions where calcium dysregulation is a contributing factor (Iwamoto & Kita, 2006).

Antimicrobial and Anticancer Activities

Another significant area of application for derivatives of N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide is in the development of antimicrobial and anticancer agents. Schiff base ligands derived from thiazole compounds and their metal complexes, for example, have shown promising antimicrobial activity against various microorganisms. Such compounds are of interest for further exploration in the design of new therapeutic agents to combat microbial infections and potentially target cancer cells (Yilmaz & Cukurovalı, 2003).

Corrosion Inhibition

Compounds with isoxazol-3-yl and 4-methoxybenzyl groups have also been investigated for their corrosion inhibitory effects. These derivatives have been shown to offer significant protection against corrosion in metallic materials, particularly in acidic environments. This application is crucial for extending the lifespan of metals used in industrial applications, thereby reducing maintenance costs and preventing material failure. The effectiveness of these compounds as corrosion inhibitors highlights their potential in materials science and engineering for developing more durable and corrosion-resistant materials (Aslam et al., 2020).

Zukünftige Richtungen

The future research on “N1-(isoxazol-3-yl)-N2-(4-methoxybenzyl)oxalamide” and similar compounds could focus on exploring their potential applications in pharmaceutical and agrochemical industries . Additionally, further studies could investigate the optimization of their synthesis process and the enhancement of their properties through structural modifications .

Wirkmechanismus

Target of Action

Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .

Mode of Action

The mode of action of this compound involves its interaction with its targets, potentially ERK1/2. The compound may inhibit the MAP kinase pathway, which plays a crucial role in cell proliferation and differentiation . .

Biochemical Pathways

The compound potentially affects the MAP kinase pathway. This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus. It plays a crucial role in functions such as cell growth, differentiation, and apoptosis .

Result of Action

Given its potential target, it may have antineoplastic effects by inhibiting cell proliferation and promoting apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Light might induce the reaction of similar compounds . .

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-19-10-4-2-9(3-5-10)8-14-12(17)13(18)15-11-6-7-20-16-11/h2-7H,8H2,1H3,(H,14,17)(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMFEZIAXMEWTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2889852.png)

![(E)-{[6-(4-chlorobenzenesulfonyl)pyridin-3-yl]methylidene}amino 3-methylbutanoate](/img/structure/B2889856.png)

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2889862.png)

![N-(1-(1-adamantyl)-2-{[2-(4-morpholinyl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B2889865.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B2889868.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2889869.png)

![2,4-dichloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2889871.png)

![(3E)-3-{[(4-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889875.png)